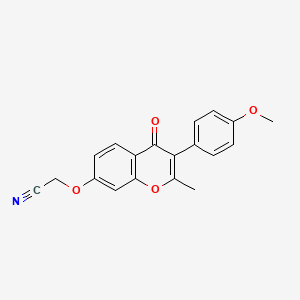

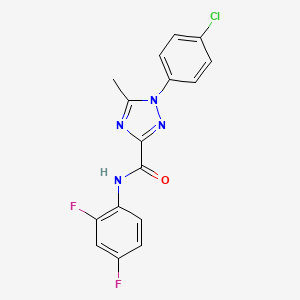

![molecular formula C18H12N2O2S B2598736 (E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 1164467-61-1](/img/structure/B2598736.png)

(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl is a part of a class of compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . Thiazoles occupy potent biological applications .

Synthesis Analysis

Thiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical and Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine .Scientific Research Applications

Crystal Engineering and Phase Transition

Pressure as a Tool in Crystal Engineering : Research has shown that pressure can be used effectively in crystal engineering to induce phase transitions in compounds with high crystallographic asymmetric units. For example, a study involving a compound with a similar benzothiazole structure demonstrated that applying high pressure could transform its structure from a high Z′ phase to a lower Z′ phase, illustrating the impact of pressure on molecular conformations and crystal packing efficiency (Johnstone et al., 2010).

Nonlinear Optical (NLO) Materials

NLO Applications — Experimental and Computational Studies : Certain molecules based on the cyanovinyl benzonitrile framework have been investigated for their nonlinear optical properties. Experimental techniques and computational models were used to measure linear and nonlinear optical parameters, demonstrating the potential of these compounds for applications in NLO devices. Specifically, incorporation into polymethylmethacrylate (PMMA) matrices showed significant responses, highlighting their suitability for advanced optical applications (Mydlova et al., 2020).

Synthesis of Bioactive Compounds

Building Blocks in Drug Discovery : The benzo[d]thiazole moiety is integral to the synthesis of various bioactive compounds, serving as a versatile building block in medicinal chemistry. Research into hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has unveiled new pathways for creating compounds that can be further modified to explore chemical space around potential drug targets, showcasing the compound's utility in developing novel therapeutics (Durcik et al., 2020).

Molecular Aggregation and Fluorochromism

Solvent Effects on Molecular Aggregation : Studies on related benzothiazole derivatives have investigated the impact of solvent on molecular aggregation, revealing significant insights into how molecular interactions and aggregation processes affect fluorescence and circular dichroism spectra. This research is critical for understanding the photophysical properties of benzothiazole derivatives and their potential applications in sensing, organic electronics, and other fields (Matwijczuk et al., 2016).

Security Ink Applications

Multi-Stimuli Responsive Materials for Security Ink : The development of novel V-shaped molecules based on the benzo[d]thiazol-2-yl)vinyl framework has led to materials that exhibit morphology-dependent fluorochromism under various stimuli, such as mechanical force or pH changes. These materials' unique properties, including reversible color changes and solid-state emission, have been proposed for use in security inks, demonstrating an innovative application of benzothiazole derivatives in anti-counterfeiting technologies (Lu & Xia, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c1-22-18(21)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)23-17/h2-10H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDBUAMFOQDGNW-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

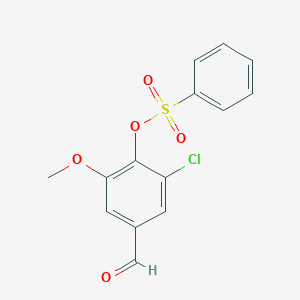

![N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2598653.png)

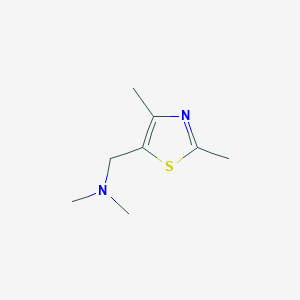

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-ynamide](/img/structure/B2598657.png)

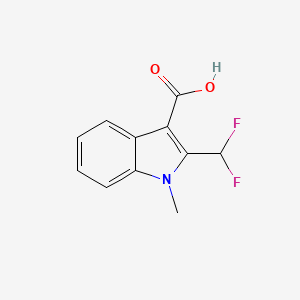

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2598662.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2598665.png)

![1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride](/img/structure/B2598666.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2598672.png)

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2598674.png)